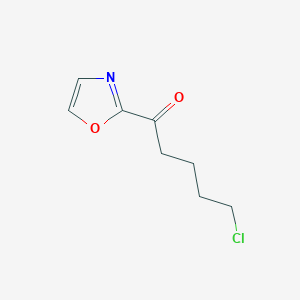

2-(5-Chlorovaleryl)oxazole

説明

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. irjmets.comslideshare.net This structural motif is not just a chemical curiosity but a cornerstone in various areas of modern science. Oxazole and its derivatives are recognized as crucial components in pharmaceuticals, agrochemicals, and as versatile building blocks for organic synthesis. irjmets.com Their significance is underscored by their presence in a vast number of natural products, many of which have been isolated from marine microorganisms and exhibit considerable biological activity. lifechemicals.com

The inherent chemical properties of the oxazole ring make it a valuable scaffold. It can participate in various chemical reactions, including cycloaddition reactions like the Diels-Alder reaction, where it can act as an azadiene. lifechemicals.com Furthermore, oxazole derivatives serve as ligands for asymmetric catalysis, highlighting their utility beyond being a simple structural component. lifechemicals.come-bookshelf.de The pursuit of total synthesis for complex, naturally occurring oxazole-containing molecules has been a significant driver for the discovery of new and innovative chemical methodologies. lifechemicals.com Consequently, the development of efficient and sustainable synthetic routes to oxazole derivatives remains an active and important area of research in organic chemistry. researchgate.net

Strategic Importance of Functionalized Oxazoles in Chemical Research

The strategic value of the oxazole ring is immensely amplified when it is functionalized—that is, when specific chemical groups are attached to its core structure. These functionalized polysubstituted oxazoles are of paramount importance in diverse fields such as pharmaceutical development, catalysis, and supramolecular chemistry. sioc-journal.cn The introduction of functional groups allows for precise tuning of the molecule's electronic properties, stability, and reactivity. irjmets.com

In medicinal chemistry, the structural flexibility of functionalized oxazoles enables their incorporation into a wide array of drug scaffolds, which can enhance bioavailability and metabolic stability. irjmets.commuseonaturalistico.it Researchers focus on creating diverse libraries of oxazole derivatives to explore structure-activity relationships (SAR), a foundational concept in rational drug design. museonaturalistico.it The ability to selectively introduce substituents at specific positions on the oxazole ring (e.g., C2, C4, or C5) is a key objective. organic-chemistry.org This regioselectivity allows chemists to construct complex molecular architectures with a high degree of precision. organic-chemistry.orgnih.gov The development of novel catalytic methods, often employing transition metals like palladium or copper, to achieve this selective functionalization is a testament to the strategic importance of these compounds in modern chemical research. irjmets.comorganic-chemistry.org

Positioning of 2-(5-Chlorovaleryl)oxazole as a Key Intermediate in Complex Molecule Design

Within the broad class of functionalized oxazoles, this compound stands out as a particularly strategic chemical intermediate. An intermediate is a molecule that serves as a stepping-stone in the synthesis of a more complex final product. The structure of this compound is uniquely suited for this role as it is a bifunctional compound. It possesses two key reactive features: the stable, aromatic oxazole ring and a reactive five-carbon acyl chloride chain (chlorovaleryl group).

The oxazole portion of the molecule provides a core heterocyclic structure known for its role in biologically active compounds. The chlorovaleryl side chain, terminating in a reactive chlorine atom, acts as a chemical "handle." This alkyl chloride can readily participate in a variety of nucleophilic substitution reactions, allowing chemists to attach other molecular fragments or build larger, more intricate structures.

The utility of this compound is intrinsically linked to its precursor, 5-chlorovaleryl chloride. guidechem.comchemsrc.com This related compound is a well-established and important intermediate in the industrial synthesis of pharmaceuticals, including antithrombotic drugs. guidechem.comgoogle.com By incorporating the oxazole ring, this compound becomes a more specialized building block, enabling the direct introduction of this valuable heterocycle into a target molecule while retaining a reactive site for further chemical transformations. This dual functionality positions it as a key intermediate for chemists aiming to design and construct complex molecules efficiently.

Chemical Compound Data

Below are tables detailing the properties of the primary chemical compound discussed in this article.

Table 1: Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Name | 5-Chloro-1-(1,3-oxazol-2-yl)-1-pentanone |

| Common Synonym | This compound |

| CAS Number | 898758-80-0 chemblink.com |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10ClNO2 | chemblink.com |

| Density | 1.253g/cm3 | chemblink.com |

| Boiling Point | 306.9°C at 760 mmHg | chemblink.com |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chlorovaleryl chloride |

| Apixaban |

| Cilostazol |

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c9-4-2-1-3-7(11)8-10-5-6-12-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTYCPLCRGZAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642044 | |

| Record name | 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-80-0 | |

| Record name | 5-Chloro-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Chlorovaleryl Oxazole

Precursor Synthesis and Starting Material Derivatization

The foundational steps in synthesizing 2-(5-Chlorovaleryl)oxazole involve the independent preparation of the acyl chloride component and a suitable oxazole (B20620) core.

5-Chlorovaleryl chloride is a bifunctional compound, featuring a reactive acyl chloride group and a chloroalkane chain. guidechem.com It is a synthetic intermediate used in the production of pharmaceuticals and pesticides. chemicalbook.comgoogle.com At room temperature, it is a colorless to pale yellow liquid with a pungent odor. guidechem.comguidechem.com

The synthesis of 5-chlorovaleryl chloride can be achieved through several routes, often starting from different precursors. A common industrial method involves the reaction of 5-chlorovaleric acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (B1210022). guidechem.comgoogle.comguidechem.com The 5-chlorovaleric acid itself can be synthesized from precursors such as 1,4-dichlorobutane (B89584) or δ-valerolactone. chemicalbook.comchemicalbook.com An alternative route avoids the use of highly toxic cyanides by starting from 1-bromo-3-chloropropane (B140262) and diethyl malonate. google.com

Table 1: Comparison of Synthetic Routes to 5-Chlorovaleryl Chloride

| Starting Material(s) | Key Steps | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| 1,4-Dichlorobutane | 1. Cyanation2. Hydrolysis3. Chlorination | 1. NaCN2. HCl3. SOCl₂ | Established industrial process. chemicalbook.com | Uses highly toxic cyanide, generating hazardous wastewater. google.com |

| δ-Valerolactone | Ring-opening & Chlorination | Triphosgene, HCl | High yield (80%). chemicalbook.com | Involves highly toxic phosgene derivatives. |

The reactivity of 5-chlorovaleryl chloride is dominated by the acyl chloride functional group. This group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. guidechem.com In the context of synthesizing the target molecule, its primary role is as an acylating agent to introduce the 5-chlorovaleryl moiety onto a pre-formed oxazole ring system. guidechem.com

The oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org Preparing an oxazole ring that can be functionalized at the C2 position is crucial for the synthesis of this compound. Electrophilic substitution on the oxazole ring is generally difficult and tends to occur at the C4 or C5 positions rather than C2. wikipedia.orgpharmaguideline.com Therefore, strategies often involve creating a nucleophilic C2 center.

A key method to achieve this is the deprotonation of an oxazole at the C2 position using a strong base, such as organolithium reagents. wikipedia.org This creates a 2-lithiooxazole, which is a potent nucleophile. However, these intermediates can be unstable and may exist in equilibrium with ring-opened isonitrile species. wikipedia.orgpharmaguideline.com

Classic oxazole syntheses that can produce cores for subsequent C2-functionalization include:

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. wikipedia.orgpharmaguideline.com

Van Leusen Reaction : This reaction uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring, typically yielding 5-substituted oxazoles. wikipedia.orgnih.gov

Reaction of α-haloketones with amides : This is another foundational method for building the oxazole skeleton. wikipedia.orgpharmaguideline.com

By selecting starting materials that leave the C2 position unsubstituted, these methods can provide the necessary oxazole core for subsequent metallation and acylation.

Direct and Indirect Synthetic Pathways to the 2-Substituted Oxazole System

With the precursors in hand, the assembly of this compound can proceed through several strategic pathways, either by adding the side chain to a completed ring or by constructing the ring with the side chain already incorporated.

Direct electrophilic acylation at the C2 position of an oxazole ring is generally not feasible due to the ring's electronic properties. pharmaguideline.comsemanticscholar.org The most effective strategy for introducing the 5-chlorovaleryl group at this position is through a nucleophilic approach.

This process typically involves two steps:

Metallation : An unsubstituted oxazole is treated with a strong base, most commonly an organolithium reagent like n-butyllithium, at low temperatures. This selectively removes the proton from the C2 position, which is the most acidic, to form a 2-lithiooxazole intermediate. wikipedia.orgpharmaguideline.com

Acylation : The nucleophilic 2-lithiooxazole is then reacted with the electrophilic 5-chlorovaleryl chloride. The lithium salt attacks the carbonyl carbon of the acyl chloride, displacing the chloride and forming the desired C-C bond, resulting in this compound.

This metallation-acylation sequence is a powerful and widely used method for the C2-functionalization of oxazoles. wikipedia.org

Many classical syntheses of the oxazole ring itself rely on cyclization and dehydration steps. informahealthcare.com These methods build the heterocyclic ring from acyclic precursors.

Robinson-Gabriel Synthesis : This is a hallmark example, where an α-acylamino ketone undergoes cyclodehydration. The reaction is typically promoted by strong dehydrating agents. pharmaguideline.cominformahealthcare.com

Dehydrative Cyclization of N-(2-hydroxyethyl)amides : This method can be used to form 2-oxazolines, which are precursors to oxazoles. The reaction is often promoted by various dehydrating agents or acid catalysts. nih.govresearchgate.netnih.gov

Table 2: Common Reagents for Dehydration in Oxazole Synthesis

| Reagent Type | Examples | Reference |

|---|---|---|

| Acid Anhydrides | Acetic Anhydride | pharmaguideline.com |

| Phosphorus-based | Polyphosphoric Acid, POCl₃, PCl₅ | pharmaguideline.com |

| Sulfur-based | Sulfuric Acid (H₂SO₄), Thionyl Chloride (SOCl₂) | pharmaguideline.com |

These strategies focus on forming the oxazole ring itself. To apply them to the synthesis of this compound, one would start with a precursor already containing the 5-chlorovaleryl group, such as an N-(1-(5-chloropentanoyl)acyl) amino ketone, and then perform the ring-closing dehydration.

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings. wikipedia.org In this type of reaction, a 1,3-dipole reacts with a "dipolarophile" to form a cyclic product. wikipedia.org

A prominent example in oxazole synthesis is the van Leusen oxazole synthesis . nih.gov This reaction involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC), which acts as a C2N1 synthon, with an aldehyde. nih.gov The process proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. nih.gov This method is particularly effective for preparing 5-substituted oxazoles. nih.gov

While the direct synthesis of a 2-substituted oxazole like the target compound via a standard 1,3-dipolar cycloaddition is less common, variations of this chemistry are central to modern heterocyclic synthesis. nih.govresearchgate.net The cycloaddition of nitrile oxides with alkynes, for instance, is a widely used method to produce isoxazoles, which are structural isomers of oxazoles, highlighting the utility of this approach in forming related five-membered heterocycles. wikipedia.orgnih.govresearchgate.net

Advanced Catalytic Systems in this compound Synthesis

Transition metals, particularly copper and palladium, have emerged as powerful catalysts for the synthesis and functionalization of oxazole rings. acs.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orgacs.orgrsc.orgjetir.org These metals can facilitate the formation of key carbon-carbon and carbon-heteroatom bonds, often under mild reaction conditions.

Copper-Catalyzed Routes:

Copper catalysis is instrumental in various strategies for oxazole synthesis, including tandem oxidative cyclization and aerobic oxidative dehydrogenative annulation. acs.orgorganic-chemistry.org A highly efficient method for synthesizing polysubstituted oxazoles involves a copper-catalyzed tandem oxidative cyclization, which can proceed under mild conditions with readily available starting materials. acs.org Another innovative approach utilizes a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen, showcasing high atom economy. organic-chemistry.org

For the specific synthesis of this compound, a potential copper-catalyzed approach could involve the acylation of a suitable oxazole precursor. For instance, a 2-metallated oxazole could be coupled with 5-chlorovaleryl chloride in the presence of a copper catalyst.

| Catalyst/Reagents | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ , Ag₂CO₃ | Phenylalanine derivatives | 2,4,5-trisubstituted oxazoles | Up to 88% | acs.org |

| CuBr₂, Pyridine (B92270), K₂CO₃, NIS, O₂ | Benzylamines, Alkynes | Trisubstituted oxazoles | Good | organic-chemistry.org |

| Cu(II) triflate, (Diacetoxyiodo)benzene | Enamide | Oxazole | Excellent | jetir.org |

Palladium-Catalyzed Routes:

Palladium catalysts are renowned for their versatility in cross-coupling reactions and C-H bond activation, providing direct routes to functionalized oxazoles. rsc.orgorganic-chemistry.orgrsc.orgacs.orgnih.govacs.orgbeilstein-journals.orgorganic-chemistry.org Palladium-catalyzed C-H activation of simple arenes and subsequent cascade reactions with nitriles offer a straightforward assembly of the oxazole skeleton. rsc.org Furthermore, palladium catalysis enables the direct arylation and alkenylation of the oxazole ring, allowing for the introduction of various substituents. organic-chemistry.org

A plausible palladium-catalyzed synthesis of this compound could involve the direct acylation of the oxazole C2-position. Methodologies for the direct C-H arylation of oxazoles with aryl chlorides, catalyzed by a well-defined NHC–Pd(II)–Im complex, have been developed and could potentially be adapted for acylation reactions. acs.org

| Catalyst/Reagents | Substrates | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, CuBr₂, K₂S₂O₈ | Amides, Ketones | Oxazole derivatives | Up to 86% | organic-chemistry.org |

| Pd(OAc)₂ | Simple arenes, Functionalized aliphatic nitriles | 2,4,5-trisubstituted oxazoles | Good | rsc.org |

| Pd(PPh₃)₄, t-BuOLi | Oxazoles, Aryl/Alkenyl bromides | 2-Aryl/Alkenyl oxazoles | Good | organic-chemistry.org |

| NHC–Pd(II)–Im complex | (Benzo)oxazoles, Aryl chlorides | 2-Aryl (benzo)oxazoles | Acceptable to high | acs.org |

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for the construction of complex molecules. While direct organocatalytic routes to this compound are not extensively documented, general organocatalytic methods for the formation of key bonds present in the target molecule can be envisioned.

For instance, organocatalytic methods have been developed for the asymmetric arylation of indoles enabled by azo groups, demonstrating the potential of organocatalysis in forming specific carbon-carbon bonds with high selectivity. nih.gov Although not a direct synthesis of an oxazole, this highlights the capability of organocatalysts to activate substrates for selective bond formation.

A potential application in the synthesis of this compound could involve an organocatalyst-mediated acylation of an oxazole precursor. Chiral phosphoric acids, for example, have been shown to catalyze a variety of reactions and could potentially be employed to facilitate the selective introduction of the 5-chlorovaleryl group onto the oxazole ring.

| Catalyst | Reaction Type | Substrates | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Arylation | Indoles, Azobenzene derivatives | Axially chiral arylindoles | Excellent enantioselectivities | nih.gov |

| Enolate-mediated organocatalysis | [3 + 2]-Cycloaddition | Benzothiazole/benzoxazole-ketones, Aryl/alkyl-azides | Benzothiazole/benzoxazole-triazoles | High chemo-/regioselectivity | rsc.org |

While the direct application of these specific organocatalytic systems to the synthesis of this compound requires further investigation, they represent a promising and more sustainable avenue for the construction of functionalized heterocyclic compounds.

Chemical Reactivity and Transformative Potential of 2 5 Chlorovaleryl Oxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System

Electrophilic aromatic substitution on an oxazole ring is generally a challenging transformation. pharmaguideline.comtandfonline.com The oxazole ring system is considered electron-deficient, a characteristic exacerbated by the presence of the electronegative oxygen and nitrogen atoms which reduce its aromatic character compared to carbocyclic analogues like benzene.

Regioselectivity and Electronic Influence of the 5-Chlorovaleryl Substituent

The 2-(5-Chlorovaleryl) substituent exerts a strong deactivating effect on the oxazole ring towards electrophilic attack. The carbonyl group functions as a powerful electron-withdrawing group via resonance and inductive effects, significantly reducing the electron density of the heterocyclic system. This deactivation makes the ring less nucleophilic and therefore less susceptible to reaction with electrophiles.

Table 1: Predicted Regioselectivity and Reactivity for Electrophilic Aromatic Substitution (EAS) on 2-(5-Chlorovaleryl)oxazole

| Ring Position | Predicted Reactivity | Rationale |

|---|---|---|

| C-2 | Unreactive | Already substituted; electron-deficient due to adjacent heteroatoms and acyl group. |

| C-4 | Low | Deactivated by the 2-acyl group; less electron-rich than C-5. |

| C-5 | Very Low (but most likely site) | Inherently the most electron-rich position in oxazoles, but strongly deactivated by the potent electron-withdrawing 2-acyl group. |

Activation Strategies for Electrophilic Attack

Overcoming the deactivating influence of the 2-acyl group requires strategic activation of either the electrophile or the substrate, though the latter is often synthetically impractical. The primary approach involves enhancing the reactivity of the electrophile by using potent activating agents. For instance, in reactions like nitration or halogenation, the use of strong Brønsted or Lewis acids can generate highly reactive electrophilic species capable of attacking the deactivated oxazole ring. However, the harsh conditions required for such reactions may lead to side reactions, including cleavage of the oxazole ring or reactions at the valeryl side chain. Consequently, electrophilic substitution on this compound remains a synthetically demanding and often low-yielding process.

Nucleophilic Substitution Reactions and Ring Transformations

The electronic properties of this compound make it susceptible to nucleophilic attack at two primary locations: the C-2 position of the oxazole ring and the terminal carbon of the valeryl side chain.

Reactivity at the C-2 Position of the Oxazole Ring

The C-2 position of the oxazole ring is the most electron-deficient carbon and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comwikipedia.org While the 5-chlorovaleryl group itself is not a typical leaving group for a nucleophilic aromatic substitution, the electrophilic character of the adjacent carbonyl carbon can facilitate reactions.

Strong nucleophiles can attack the carbonyl carbon of the acyl group, potentially leading to a tetrahedral intermediate. The fate of this intermediate can vary, but it may result in the cleavage of the bond between the carbonyl carbon and the oxazole ring, effectively deacylating the heterocycle. Furthermore, direct nucleophilic attack on the C-2 carbon of the oxazole ring, particularly under harsh conditions, can induce ring-opening reactions, a common reactivity pathway for oxazoles that can lead to the formation of other heterocyclic systems or acyclic intermediates. pharmaguideline.com For instance, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can sometimes convert oxazoles into imidazoles via a ring-cleavage and recyclization mechanism. pharmaguideline.com

Substitution Chemistry of the Terminal Chlorine on the Valeryl Side Chain

The terminal chlorine atom on the 5-chlorovaleryl side chain is attached to a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. pressbooks.pub This site is sterically unhindered and readily accessible to a wide range of nucleophiles. masterorganicchemistry.commsu.edu The reaction proceeds via a backside attack mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. youtube.com This functionality allows for extensive and predictable derivatization of the side chain, independent of the oxazole ring's chemistry under appropriate conditions. The reactivity at this position is a key feature for the synthetic utility of this compound as a building block.

Table 2: Representative SN2 Reactions at the Valeryl Side Chain

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(5-Hydroxyvaleryl)oxazole | |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(5-Methoxyvaleryl)oxazole | |

| Cyanide | Sodium Cyanide (NaCN) | 2-(5-Cyanovaleryl)oxazole | |

| Azide | Sodium Azide (NaN₃) | 2-(5-Azidovaleryl)oxazole | |

| Amine | Ammonia (NH₃) | 2-(5-Aminovaleryl)oxazole |

Pericyclic and Rearrangement Reactions Involving the Oxazole and Valeryl Moieties

The oxazole ring possesses the structural attributes of a conjugated diene, specifically within the C4-C5-O1-C2 fragment, allowing it to participate in pericyclic reactions.

The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition where the oxazole acts as the diene. pharmaguideline.comwikipedia.orgwikipedia.org This reaction typically occurs with electron-deficient dienophiles. However, the reactivity of the oxazole diene is significantly influenced by its substituents. Electron-donating groups on the oxazole ring enhance its reactivity in Diels-Alder reactions. pharmaguideline.commasterorganicchemistry.com Conversely, the electron-withdrawing 2-(5-chlorovaleryl) group in the title compound is expected to decrease the electron density of the diene system, thereby reducing its reactivity towards typical dienophiles. Consequently, forcing conditions, such as high temperatures or pressures, may be necessary to induce cycloaddition, which could also promote competing decomposition pathways.

Regarding rearrangement reactions, the Cornforth rearrangement is a well-documented thermal rearrangement of 4-acyloxazoles, where the acyl group and the C-5 substituent exchange positions. wikipedia.orgwikipedia.orgchem-station.com This specific rearrangement is not directly applicable to this compound due to the substitution pattern. There are no well-documented, analogous thermal or photochemical rearrangements specific to 2-acyloxazoles that involve both the oxazole and the acyl moiety in a concerted fashion. The valeryl side chain itself is a simple saturated alkyl chain and is not expected to participate directly in common pericyclic or sigmatropic rearrangement reactions under typical thermal or photochemical conditions.

Diels-Alder Reactions and Their Synthetic Utility

The oxazole ring system, an aromatic heterocycle, possesses diene characteristics, enabling it to participate in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. researchgate.netwikipedia.org In this role, the oxazole acts as the 4π-electron component, reacting with a 2π-electron component, the dienophile, to form a six-membered ring. The reactivity of the oxazole in this capacity is significantly influenced by the nature of its substituents and the reaction conditions.

For this compound, the electron-withdrawing nature of the 2-acyl group is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole ring. Generally, electron-withdrawing groups on the diene can decrease the rate of a normal-electron-demand Diels-Alder reaction, which typically involves a high-energy diene HOMO and a low-energy dienophile Lowest Unoccupied Molecular Orbital (LUMO). However, the reaction can be facilitated by using electron-rich dienophiles or by employing Lewis acid catalysis. researchgate.netnih.gov Lewis acids can coordinate to the nitrogen atom of the oxazole, lowering its LUMO energy and accelerating the reaction. nih.gov

The initial product of the Diels-Alder reaction between an oxazole and a dienophile is a bicyclic adduct. This adduct is often unstable and can undergo a subsequent retro-Diels-Alder reaction, leading to the formation of a new, more stable aromatic system, typically a substituted pyridine (B92270) or furan. researchgate.net The specific outcome is dependent on the dienophile and the reaction conditions.

The synthetic utility of the Diels-Alder reaction of this compound lies in its potential to serve as a precursor for a variety of complex heterocyclic molecules. The chlorovaleryl side chain provides a reactive handle for further synthetic transformations, such as nucleophilic substitutions or eliminations, allowing for the introduction of diverse functionalities.

Table 1: Hypothetical Diels-Alder Reactions of this compound with Various Dienophiles

| Dienophile | Reaction Conditions | Expected Primary Product | Potential Final Product |

| Ethylene | High pressure, heat | Bicyclic adduct | Substituted Pyridine |

| Maleic anhydride | Thermal | Bicyclic adduct | Substituted Pyridine-dicarboxylate |

| Ethyl acrylate | Lewis acid (e.g., ZnCl₂) | Bicyclic adduct | Substituted Pyridine-carboxylate |

| N-Phenylmaleimide | Thermal or Lewis acid | Bicyclic adduct | Substituted Pyridine-dicarboximide |

Sigmatropic Rearrangements and Their Mechanistic Implications

Sigmatropic rearrangements are pericyclic reactions characterized by the migration of a sigma-bond across a π-electron system. researchgate.net In the context of oxazole chemistry, these rearrangements can lead to significant skeletal transformations, providing access to novel heterocyclic structures. While specific studies on this compound are not prevalent, the general principles of sigmatropic rearrangements in acyloxazoles can be considered.

One of the well-known thermal rearrangements in substituted oxazoles is the Cornforth rearrangement, which typically involves 4-acyloxazoles. However, the principles of thermal rearrangements can be extended to other substituted oxazoles. For a compound like this compound, a potential sigmatropic rearrangement could be initiated by heat or photochemical activation.

A hypothetical wikipedia.orgnih.gov-sigmatropic rearrangement could involve the migration of a group from the 2-position to the 5-position of the oxazole ring. However, a more plausible scenario for a 2-acyloxazole might involve a more complex cascade of reactions initiated by a sigmatropic shift. For instance, a researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen rearrangement, could be envisioned if the acyl side chain contained an appropriately positioned double bond. In the case of the saturated chlorovaleryl group, such a direct rearrangement is unlikely without prior modification.

The mechanistic implications of sigmatropic rearrangements are profound, as they are governed by orbital symmetry rules (Woodward-Hoffmann rules). These rules dictate the stereochemical outcome of the reaction, allowing for a high degree of control in the synthesis of complex molecules. The feasibility of a sigmatropic rearrangement in this compound would depend on the activation energy required for the transition state. The presence of the electron-withdrawing acyl group and the chloro-substituent on the side chain could influence the electronic distribution within the molecule, thereby affecting the energetics of potential rearrangement pathways.

Table 2: Plausible Sigmatropic Rearrangement Pathways for Modified this compound Derivatives

| Derivative of this compound | Type of Sigmatropic Rearrangement | Conditions | Potential Product | Mechanistic Significance |

| Introduction of a double bond in the valeryl chain | researchgate.netresearchgate.net-Sigmatropic (Claisen-like) | Thermal | Rearranged isomeric oxazole | Concerted, pericyclic mechanism leading to stereospecific products. |

| Formation of an N-oxide derivative | researchgate.netnih.gov- or researchgate.netresearchgate.net-Sigmatropic | Thermal or Photochemical | Isomeric oxazolone (B7731731) or ring-opened product | Involves migration to the nitrogen atom, potentially leading to ring expansion or cleavage. |

It is important to note that the reactivity of this compound in both Diels-Alder reactions and sigmatropic rearrangements would require empirical validation through laboratory experimentation. The discussions above are based on established principles of oxazole chemistry and the predicted electronic effects of the substituents.

Applications of 2 5 Chlorovaleryl Oxazole in Organic Synthesis

Utilization as a Versatile Building Block

The unique structural features of 2-(5-Chlorovaleryl)oxazole render it a highly adaptable building block in organic synthesis. The presence of a reactive electrophilic carbonyl group, a nucleophilic oxazole (B20620) ring, and a terminal alkyl chloride provides multiple avenues for chemical modification and incorporation into larger, more complex structures.

Introduction of Functionalized Alkyl Chains into Complex Molecules

The 5-chlorovaleryl side chain of this compound serves as a key handle for introducing a five-carbon linear chain with a terminal electrophilic site. This functionality is particularly useful for the alkylation of a wide range of nucleophiles. For instance, in the synthesis of complex natural products or their analogues, this moiety can be used to append a flexible carbon spacer. The terminal chloride can be readily displaced by various nucleophiles such as amines, thiols, and carbanions, allowing for the introduction of diverse functional groups at the terminus of the alkyl chain.

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Primary Amine (R-NH₂) | Secondary Amine (-NHR) | Pharmaceutical synthesis |

| Thiol (R-SH) | Thioether (-SR) | Material science |

| Cyanide (CN⁻) | Nitrile (-CN) | Precursor for carboxylic acids, amines |

| Malonic Ester Enolate | Substituted Malonic Ester | Carbon-carbon bond formation |

This strategic installation of a functionalized alkyl chain is a valuable tactic in the stepwise construction of intricate molecular frameworks.

Precursor for Diverse Heterocyclic Scaffolds

The oxazole ring itself is a stable aromatic heterocycle, but it can also participate in various chemical transformations, making this compound a precursor to other heterocyclic systems. The oxazole moiety can undergo cycloaddition reactions, acting as a diene component in Diels-Alder reactions, which can lead to the formation of pyridines and other complex heterocyclic structures. Furthermore, the carbonyl group of the chlorovaleryl chain can be a starting point for the construction of new rings fused to or appended to the oxazole core. For example, condensation reactions with dinucleophiles can lead to the formation of bicyclic or spirocyclic systems.

Role in Multi-Step Synthesis of Polyfunctionalized Compounds

In the context of multi-step organic synthesis, the strategic incorporation of building blocks that carry multiple, orthogonally reactive functional groups is paramount for efficiency. This compound exemplifies such a building block, allowing for sequential and selective reactions.

Strategic Incorporation into Larger Molecular Architectures

The distinct reactivity of the functional groups in this compound allows for its planned integration into a synthetic sequence. For example, the carbonyl group can be initially protected, allowing for chemistry to be performed at the terminal chloride. Subsequently, deprotection of the carbonyl group can enable further transformations at that site. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the construction of polyfunctionalized molecules without the need for excessive protection-deprotection steps. The oxazole ring often imparts specific conformational rigidity or electronic properties to the final molecule, influencing its biological activity or material properties.

Synthesis of Intermediates for Biologically Relevant Molecular Scaffolds

The oxazole nucleus is a common motif in a vast array of biologically active natural products and pharmaceutical agents. nih.gov Its presence can be critical for binding to biological targets. Therefore, this compound serves as a valuable intermediate in the synthesis of molecules with potential therapeutic applications. The chlorovaleryl side chain can be elaborated to mimic or introduce functionalities found in natural products. For instance, the terminal chloride can be converted to an azide, which can then undergo click chemistry to attach the molecule to other complex fragments, a common strategy in medicinal chemistry for generating libraries of potential drug candidates.

| Transformation of Terminal Chloride | Resulting Intermediate | Potential Biological Scaffold |

| Azide (N₃⁻) substitution | 2-(5-Azidovaleryl)oxazole | Triazole-containing peptidomimetics |

| Gabriel Synthesis | 2-(5-Phthalimidovaleryl)oxazole | Precursor to primary amines in bioactive peptides |

| Wittig Reaction (on carbonyl) | Alkene-containing oxazole | Modified natural products |

The strategic use of this compound in the synthesis of such intermediates highlights its importance in the discovery and development of new biologically active compounds.

Computational and Theoretical Investigations of 2 5 Chlorovaleryl Oxazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules. These calculations provide a microscopic view of electron distribution and molecular geometry, which are essential for predicting chemical behavior.

The electronic character of 2-(5-Chlorovaleryl)oxazole is primarily defined by the oxazole (B20620) ring and the attached chlorovaleryl group. The distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of the molecule's reactivity and electronic properties.

The oxazole ring itself is an electron-rich heterocyclic system. researchgate.net The HOMO is typically a π-orbital distributed across the ring, indicating that the ring is susceptible to electrophilic attack. The LUMO is generally a π*-orbital, making the ring a potential site for nucleophilic attack or electron acceptance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

This table presents hypothetical HOMO, LUMO, and energy gap values for this compound, calculated using a representative DFT method (e.g., B3LYP/6-31G*).

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily localized on the π-system of the oxazole ring. |

| LUMO | -1.20 | Primarily a π*-orbital with contributions from the oxazole ring and carbonyl group. |

| Energy Gap (ΔE) | 5.65 | Indicates moderate chemical stability and reactivity. |

The valeryl side chain of this compound possesses significant conformational flexibility due to the presence of several single bonds. Understanding the preferred three-dimensional arrangements (conformers) is crucial, as the molecule's biological activity and physical properties can be highly dependent on its shape.

Conformational analysis is typically performed by systematically rotating the dihedral angles along the flexible bonds and calculating the potential energy of each resulting structure. This process, known as a potential energy surface (PES) scan, identifies the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For the valeryl side chain, key dihedral angles would include the C(oxazole)-C(carbonyl) bond and the C-C bonds within the alkyl chain. The analysis would reveal the most stable conformations, likely governed by minimizing steric hindrance and optimizing intramolecular interactions.

Interactive Data Table: Hypothetical Relative Energies of Key Conformers

This table illustrates potential low-energy conformers of the valeryl side chain and their calculated relative stabilities. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (Coxazole-Ccarbonyl-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180° | 0.00 | 75 |

| Gauche (+) | ~60° | 0.85 | 12.5 |

| Gauche (-) | ~-60° | 0.85 | 12.5 |

Computational methods are highly effective in predicting various spectroscopic properties, which serves as a powerful tool for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. For this compound, predictions would highlight the distinct signals for the protons on the oxazole ring, the methylene (B1212753) groups of the side chain, and the unique chemical environments of the carbon atoms.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical Infrared (IR) spectrum. researchgate.netnih.gov This analysis helps in assigning experimental IR absorption bands to specific molecular vibrations. Key predicted vibrations for this molecule would include the C=O stretching frequency of the ketone, C-Cl stretching, and characteristic stretching and bending modes of the oxazole ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govbeilstein-journals.orgnih.gov This calculation provides information about the wavelengths of maximum absorption (λmax), the intensity of the transitions (oscillator strength), and the nature of the electronic excitations (e.g., π→π* or n→π). For this compound, the primary absorptions are expected to arise from π→π transitions within the conjugated oxazole system and n→π* transitions associated with the carbonyl group.

Interactive Data Table: Predicted Spectroscopic Data

This table summarizes representative predicted spectroscopic data for this compound.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~185 ppm | Carbonyl Carbon (C=O) |

| Chemical Shift (δ) | ~160 ppm | C2 of Oxazole | |

| IR | Wavenumber (cm⁻¹) | ~1715 cm⁻¹ | C=O Stretch |

| Wavenumber (cm⁻¹) | ~740 cm⁻¹ | C-Cl Stretch | |

| UV-Vis | λmax | ~245 nm | π→π* transition of the oxazole ring |

| λmax | ~290 nm | n→π* transition of the carbonyl group |

Reaction Mechanism Studies and Pathway Analysis

Computational chemistry is invaluable for investigating the step-by-step mechanisms of chemical reactions. By mapping the energy landscape of a reaction, it is possible to identify intermediates, characterize transition states, and determine the most favorable reaction pathway.

The synthesis of 2-acyl-oxazoles can be achieved through various routes. A common method involves the reaction of an appropriate precursor with an acylating agent. For instance, the formation of this compound could potentially proceed via the acylation of 2-lithiooxazole with 5-chlorovaleryl chloride.

Computational studies would focus on locating the transition state (TS) for the key bond-forming step. A transition state is a first-order saddle point on the potential energy surface. Its structure is characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. chemintech.ru Analysis of the TS geometry would reveal the extent of bond formation and bond breaking, providing critical insights into the reaction's concerted or stepwise nature.

For a plausible synthesis of this compound, the energetic profile would show the energy changes as the reactants come together, pass through the transition state, and form the final product. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. By comparing the energetic profiles of different possible pathways, computational analysis can predict which reaction mechanism is most likely to occur under a given set of conditions.

Interactive Data Table: Illustrative Energetic Profile for a Synthetic Step

This table shows a hypothetical energy profile for the acylation of 2-lithiooxazole with 5-chlorovaleryl chloride. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Lithiooxazole + 5-Chlorovaleryl chloride | 0.0 |

| Transition State | C-C bond formation | +12.5 |

| Products | This compound + LiCl | -25.0 |

Molecular Modeling and Docking Simulations (In Silico Mechanistic Studies)

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule (a ligand) might interact with a biological target, typically a protein or enzyme. ekb.eg These in silico techniques are crucial in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at the molecular level.

For a compound like this compound, molecular docking simulations would be the primary method to predict its interactions with various protein targets. The process involves generating a three-dimensional model of the compound and computationally placing it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy values typically indicating a more favorable interaction.

Studies on other acyl-oxazole and oxazole derivatives have successfully used this approach to predict interactions with enzymes such as cyclooxygenases (COX-1 and COX-2), SARS-CoV-2 main protease, and various kinases. mdpi.comekb.eg For this compound, key interactions would likely involve:

Hydrogen Bonding: The oxygen and nitrogen atoms of the oxazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The chlorovaleryl chain provides a flexible, lipophilic segment that can interact with hydrophobic pockets in a protein's active site.

Halogen Bonding: The terminal chlorine atom could potentially form halogen bonds with electron-donating residues in the binding site.

A hypothetical docking study could screen this compound against a panel of cancer-related kinases or inflammatory enzymes to predict its most likely biological targets.

Table 1: Potential Molecular Interactions of this compound in a Model Protein Binding Site

| Interaction Type | Potential Interacting Group on Compound | Example Protein Residues |

| Hydrogen Bond Acceptor | Oxazole Nitrogen, Oxazole Oxygen, Carbonyl Oxygen | Serine, Threonine, Tyrosine |

| Hydrophobic | Valeryl Alkyl Chain | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen, Aspartate, Glutamate |

Once a potential protein target is identified, docking simulations can provide detailed insights into the specific binding mode of this compound. This involves analyzing the optimal pose (orientation and conformation) of the ligand within the enzyme's active site. For instance, in studies of other oxazole-based inhibitors, the oxazole ring often serves as a central scaffold that correctly positions functional groups to interact with key amino acid residues. mdpi.com

Exploration of the binding site would reveal which parts of the this compound molecule are most critical for binding. For example, the simulation might show the carbonyl oxygen of the valeryl group forming a crucial hydrogen bond with a backbone amide of a key residue, while the chloropentyl tail fits into a deep hydrophobic channel. This information is invaluable for understanding the compound's potential mechanism of action—for example, whether it acts as a competitive inhibitor by blocking the substrate-binding site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational techniques that attempt to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models, once validated, can be used to predict the activity or properties of new, unsynthesized molecules.

While no specific QSAR/QSPR models for this compound exist, models have been developed for various classes of oxazole derivatives to predict activities like antiviral, anticancer, or anti-inflammatory effects. nih.govnih.govnih.gov

To develop a predictive model for the chemical reactivity of this compound and its analogues, one would first need a dataset of related compounds with experimentally measured reactivity data. The reactivity of this specific compound is likely dominated by the acyl chloride-like nature of the chlorovaleryl group. A QSPR model could be developed to predict, for example, the rate of hydrolysis or reaction with a nucleophile based on calculated structural descriptors.

The process would involve:

Dataset Collection: Synthesizing a series of analogues by varying the length of the alkyl chain, the position of the chlorine, or by replacing the oxazole with other heterocycles.

Descriptor Calculation: Computing various molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation linking the descriptors to the observed reactivity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such a model could predict the reactivity of new derivatives, guiding the synthesis of compounds with desired stability or reactivity profiles.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors—numerical values that represent different aspects of a molecule's structure. For this compound, these descriptors would be calculated from its 2D or 3D structure and used for computational screening of virtual libraries. They can be broadly categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D graph of the molecule and describe aspects like size, shape, and atom connectivity (e.g., Molecular Weight, Zagreb indices, Kier & Hall connectivity indices).

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include information about its spatial arrangement (e.g., molecular surface area, volume, moments of inertia).

Electronic Descriptors: These relate to the electron distribution in the molecule (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Physicochemical Descriptors: These describe properties like lipophilicity (LogP) and polarizability (Molar Refractivity).

Table 2: Key Structural Descriptors for this compound and Their Relevance

| Descriptor Category | Example Descriptor | Relevance for Computational Screening |

| Topological | Molecular Weight (MW) | General size of the molecule, related to Lipinski's Rule of Five. |

| Topological | Number of Rotatable Bonds | Describes molecular flexibility, important for binding to a target. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Relates to how the molecule interacts with its environment. |

| Electronic | Dipole Moment | Indicates overall molecular polarity, affecting solubility and binding. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity, a key factor in membrane permeability. |

These derived descriptors would form the basis for building predictive QSAR models or for filtering large chemical databases to find molecules with similar properties to this compound, a process known as virtual screening. nih.gov

Mechanistic Studies of 2 5 Chlorovaleryl Oxazole Interactions in Vitro and in Silico

Investigation of Molecular Recognition and Binding Mechanisms

The molecular recognition of 2-(5-Chlorovaleryl)oxazole by biological macromolecules is likely governed by a combination of non-covalent interactions and potential covalent bonding, dictated by the specific topology and chemical environment of the binding site.

Direct in vitro binding studies on this compound are not readily found in the literature. However, studies on analogous compounds provide significant insights into how the oxazole (B20620) scaffold interacts with biological targets.

Protein Interactions: Oxazole derivatives have been shown to bind to a wide range of proteins, acting as inhibitors or modulators. For instance, α-keto oxazole compounds have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH). nih.gov These interactions are typically driven by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.org The oxazole ring itself, being a five-membered aromatic heterocycle, can participate in various non-covalent interactions with amino acid residues within a protein's binding pocket. nih.govsemanticscholar.org The carbonyl group of the valeryl chain in this compound is a potential hydrogen bond acceptor, while the aliphatic chain can engage in hydrophobic interactions. nih.gov

Nucleic Acid Interactions: Certain planar aromatic heterocyclic systems, including some oxazole derivatives, have been shown to interact with nucleic acids. nih.gov These interactions can occur through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. For example, studies on naphthoxazole compounds have demonstrated DNA binding, and selenylated-oxadiazoles, which are structurally related to oxazoles, have been investigated as potential DNA intercalators. nih.govnih.gov The planarity of the oxazole ring in this compound could potentially facilitate stacking interactions with DNA bases, although the flexible chlorovaleryl chain might influence the specific mode and affinity of binding. researchgate.net

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of small molecules to macromolecular targets. nih.gov While specific computational studies on this compound are absent, the principles derived from studies of other heterocyclic inhibitors are applicable.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. For an oxazole derivative like this compound, docking studies could identify key interactions, such as hydrogen bonds formed by the oxazole nitrogen or the carbonyl oxygen, and hydrophobic contacts made by the valeryl chain. nih.govmdpi.com For example, docking studies of 2-methyl-4,5-disubstituted oxazoles into the colchicine (B1669291) site of tubulin revealed that a trimethoxyphenyl ring attached to the oxazole core makes close contact with Cys241, while another substituted phenyl ring occupies a hydrophobic subpocket, stabilized by interactions with residues like Met259 and Val181. nih.gov

Molecular Dynamics and Binding Free Energy: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing its stability over time and allowing for the calculation of binding free energies. rsc.orgmdpi.com Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can decompose the binding free energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy. nih.gov Such analyses performed on related compounds often reveal that van der Waals and electrostatic interactions are the primary drivers for binding. nih.gov An MD simulation of this compound bound to a target protein could elucidate the flexibility of the chlorovaleryl chain and its role in establishing stable interactions within the binding site.

Table 1: Representative Computational Data for Heterocyclic Ligand-Protein Interactions (Note: This table is illustrative, based on findings for related heterocyclic compounds, not this compound specifically.)

| Ligand Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) | Primary Driving Forces |

| Benzimidazole Inhibitors | HCV NS5B Polymerase | TYR448, SER450, ARG453 | -8.5 to -10.2 | Van der Waals, Electrostatic |

| Oxazole Antitubulin Agents | Tubulin (Colchicine Site) | CYS241, MET259, VAL181 | -7.9 to -9.5 | Hydrophobic Interactions |

| Benzoxazole Antifungals | Lipid Transfer Protein | LEU54, PHE102, ILE178 | -6.8 to -8.1 | Hydrophobic, Hydrogen Bonds |

Structure-Mechanism Relationships for Oxazole Scaffolds

The specific arrangement and nature of substituents on the oxazole scaffold are critical determinants of binding affinity and selectivity.

Structure-activity relationship (SAR) studies on various classes of oxazole-containing compounds have demonstrated the profound impact of substituents on biological activity. nih.gov The position, size, and electronic properties of groups attached to the oxazole ring can fine-tune interactions with a target.

For example, in a series of α-keto oxazole inhibitors of FAAH, extensive exploration of the C2 acyl side chain and the C5 position revealed that:

C2 Acyl Side Chain: Replacing a terminal phenyl group with other aryl substituents, such as 1-naphthyl or 3-chlorophenyl, significantly modulated potency. Conformationally restricted side chains also led to exceptionally potent inhibitors. nih.gov

C5 Position: The introduction of various aryl and non-aromatic substituents at the C5 position also resulted in inhibitors with picomolar potency. nih.gov

These findings underscore that the substituents on the oxazole ring engage in specific sub-pockets of the enzyme's active site, and optimizing these interactions is key to enhancing potency and selectivity. The electronic nature of the substituents can also influence the charge distribution of the oxazole ring, affecting its ability to act as a hydrogen bond acceptor or participate in aromatic interactions. rsc.org

Table 2: Illustrative Structure-Activity Relationship (SAR) for C2-Substituted α-Keto Oxazole FAAH Inhibitors (Adapted from literature data on related compounds.)

| Compound | C2 Acyl Side Chain Substituent | Inhibitory Potency (Ki, nM) |

| Reference Compound | Phenyl | 4.5 |

| Analog 1 | 1-Naphthyl | 2.6 |

| Analog 2 | 3-Chlorophenyl | 0.9 |

| Analog 3 | 4-Biphenyl | 1.2 |

| Analog 4 | 3-Phenoxyphenyl | 0.75 |

The 5-chlorovaleryl group at the C2 position of the oxazole ring is a critical feature that likely dictates the compound's mechanism of action. This group can influence interactions in two primary ways:

Non-Covalent Interactions: The five-carbon alkyl chain provides a flexible, lipophilic segment that can engage in hydrophobic and van der Waals interactions within a binding pocket. nih.gov The terminal chlorine atom can also participate in specific interactions, such as halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner like a backbone carbonyl oxygen. nih.gov

Covalent Bonding: The 5-chlorovaleryl moiety is an alkylating agent. chemicalbook.comchemsrc.com The terminal chlorine is a leaving group, making the terminal carbon atom susceptible to nucleophilic attack by residues such as cysteine (thiol group), serine (hydroxyl group), lysine (B10760008) (amino group), or histidine (imidazole nitrogen) in a protein's active site. epa.gov This would result in the formation of a stable, irreversible covalent bond between the compound and its target protein. Such a mechanism often leads to potent and long-lasting inhibition. The reactivity of 5-chlorovaleryl chloride as a synthetic intermediate highlights its potential to act as an electrophile in a biological context. guidechem.com

Mechanistic Insights from Cell-Free Biochemical Assays

Cell-free biochemical assays are essential for elucidating the specific molecular mechanism of a compound by isolating the target of interest from other cellular processes. For a compound like this compound, several types of assays would be informative.

Enzyme Inhibition Assays: To determine if the compound inhibits a specific enzyme, purified enzyme would be incubated with its substrate and varying concentrations of the inhibitor. Measuring the rate of product formation allows for the calculation of kinetic parameters like the IC₅₀ (half-maximal inhibitory concentration) or the Kᵢ (inhibition constant). nih.gov For a potential covalent inhibitor, time-dependent inhibition assays would be crucial to demonstrate irreversible binding.

Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence polarization can directly measure the binding affinity (Kₔ) of the compound to a target macromolecule. These methods provide thermodynamic data on the binding event, including changes in enthalpy and entropy. nih.gov

Tubulin Polymerization Assays: For compounds hypothesized to target the cytoskeleton, in vitro tubulin polymerization assays can be used. In these assays, purified tubulin is induced to polymerize into microtubules, and the effect of the compound on the rate and extent of polymerization is measured spectrophotometrically. nih.gov Highly active oxazole-based antitubulin agents have been shown to inhibit tubulin polymerization at submicromolar concentrations in such cell-free systems. nih.gov

DNA Interaction Assays: To assess direct interaction with nucleic acids, techniques like UV-Visible spectroscopy, circular dichroism (CD) spectroscopy, and viscosity measurements can be employed. nih.gov Changes in the spectral properties or viscosity of a DNA solution upon addition of the compound can indicate binding modes such as intercalation or groove binding. Gel electrophoresis-based cleavage assays can also determine if the compound can induce DNA strand breaks. nih.govnih.gov

Through such cell-free systems, a precise mechanistic hypothesis for this compound could be formulated, distinguishing between reversible non-covalent inhibition and irreversible covalent modification of its molecular target.

Enzyme Inhibition Studies and Kinetic Analysis

There is no specific data available regarding the inhibitory effects of this compound on any particular enzyme. Consequently, kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound have not been determined or reported. General studies on the broader class of oxazole derivatives indicate that their potential for enzyme inhibition is highly dependent on the specific substitutions on the oxazole ring. However, these findings are not directly applicable to this compound without dedicated experimental validation.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 2-(5-Chlorovaleryl)oxazole. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, the protons on the oxazole (B20620) ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons of the chlorovaleryl side chain will resonate in the aliphatic region. The methylene (B1212753) protons adjacent to the carbonyl group are expected to be the most deshielded of the aliphatic chain, appearing at a higher chemical shift compared to the other methylene groups. The methylene group attached to the chlorine atom will also exhibit a downfield shift due to the electronegativity of the chlorine atom.

The ¹³C NMR spectrum will show distinct signals for the carbons of the oxazole ring and the chlorovaleryl side chain. The carbonyl carbon is characteristically found at a very downfield shift, often above 190 ppm. The carbons of the oxazole ring typically resonate between 120 and 160 ppm.

To gain deeper insights into the molecular structure and confirm connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments would reveal the coupling between adjacent protons in the chlorovaleryl chain, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. For more complex structural analysis or to study the compound in its solid state, Solid-State NMR could be utilized, providing information on the molecular conformation and packing in the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Oxazole C2 | - | - | 158.5 |

| Oxazole C4 | 7.25 | s | 128.0 |

| Oxazole C5 | 7.80 | s | 142.0 |

| C=O | - | - | 192.0 |

| CH₂ (adjacent to C=O) | 3.10 | t | 37.5 |

| CH₂ | 1.95 | m | 22.0 |

| CH₂ | 1.85 | m | 32.0 |

| CH₂ (adjacent to Cl) | 3.60 | t | 44.5 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

In addition to precise mass determination, HRMS provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the original structure. For this compound, common fragmentation pathways would likely involve the cleavage of the acyl group from the oxazole ring, as well as fragmentation along the chlorovaleryl chain. The loss of a chlorine radical or a molecule of HCl are also expected fragmentation pathways.

Table 2: Plausible HRMS Fragmentation Data for this compound

| m/z (calculated) | Proposed Fragment Ion | Formula |

|---|---|---|

| 187.0349 | [M]⁺ (for ³⁵Cl) | C₈H₁₀ClNO₂ |

| 189.0320 | [M]⁺ (for ³⁷Cl) | C₈H₁₀³⁷ClNO₂ |

| 152.0318 | [M - Cl]⁺ | C₈H₁₀NO₂ |

| 120.0453 | [C₅H₆NO₂]⁺ | C₅H₆NO₂ |

| 68.0242 | [C₃H₂NO]⁺ (oxazole ring fragment) | C₃H₂NO |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their vibrational modes.

The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1720 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, between 600 and 800 cm⁻¹. The characteristic vibrations of the oxazole ring, including C=N and C-O-C stretching, will also be present.

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, which are weak in FT-IR, can produce strong signals in Raman.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=O stretch (ketone) | 1705 | 1705 |

| C=N stretch (oxazole) | 1640 | 1640 |

| C-O-C stretch (oxazole) | 1050 | 1050 |

| C-Cl stretch | 720 | 720 |

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. These methods are particularly important for monitoring reaction progress and ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of organic compounds. nist.gov For this compound, a reversed-phase HPLC method would be suitable, where a non-polar stationary phase is used with a polar mobile phase.

By developing a suitable HPLC method, the purity of a sample of this compound can be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram. This method can also be used to quantify the amount of the compound in a sample by comparing its peak area to that of a known standard. This is crucial for reaction monitoring, allowing for the determination of the consumption of starting materials and the formation of the product over time.

Table 4: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~4.5 min |

| Typical Purity | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile byproducts that may be present in a sample of this compound or that are formed during its synthesis. In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component.

Potential volatile byproducts in the synthesis of this compound could include unreacted starting materials, such as oxazole and 5-chlorovaleryl chloride, or products of side reactions. By comparing the mass spectra of the unknown peaks in the chromatogram to a library of known spectra, these byproducts can be identified. This information is invaluable for optimizing reaction conditions to minimize the formation of impurities.

Table 5: Potential Volatile Byproducts in the Synthesis of this compound and their GC-MS Signatures

| Compound | Plausible Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| Oxazole | 2.1 | 69, 41, 40 |

| 5-Chlorovaleryl chloride | 5.8 | 154, 119, 91, 55 |

| Dimer of oxazole | 8.2 | 138, 110, 69 |

X-ray Crystallography for Solid-State Structural Elucidation

Following a comprehensive review of scientific databases and literature, no specific experimental X-ray crystallographic data for this compound has been publicly reported. The determination of a crystal structure is a prerequisite for detailed solid-state structural elucidation, including the definitive assignment of its absolute configuration, conformational analysis in the crystalline form, and the precise mapping of intermolecular interactions within the crystal lattice.

While general principles of X-ray crystallography are well-established for oxazole-containing compounds, the absence of a determined crystal structure for this compound prevents a specific discussion of its solid-state properties. The following sections outline the analytical possibilities that could be explored if suitable single crystals of the compound were to be prepared and analyzed.

Determination of Absolute Configuration and Conformation in Crystalline Form

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that the crystal is non-centrosymmetric. If this compound were to crystallize in a chiral space group, anomalous dispersion effects, typically from the chlorine atom, could be used to unambiguously establish its absolute stereochemistry.

Furthermore, the crystallographic data would provide precise atomic coordinates, defining the molecule's conformation in the solid state. This includes exact bond lengths, bond angles, and torsion angles. A detailed analysis of these parameters would reveal the preferred spatial arrangement of the chlorovaleryl side chain relative to the oxazole ring.

Fictional Data Table for Illustrative Purposes:

Should crystallographic data become available, it would be presented in a format similar to the table below. Please note the following data is purely hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Torsion Angle (C-C-C-Cl) | -175.4° |

| Flack Parameter | 0.02(3) |

Analysis of Intermolecular Interactions in the Crystal Lattice

The packing of molecules within a crystal is governed by a network of non-covalent interactions. A full crystallographic study would enable a detailed analysis of these forces, which are crucial for understanding the compound's physical properties, such as melting point and solubility. For this compound, potential intermolecular interactions would include:

Halogen Bonding: Interactions involving the chlorine atom as a halogen bond donor.

Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds involving the oxazole ring and the aliphatic chain.

Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing environment.

Fictional Data Table of Potential Intermolecular Contacts:

The following table illustrates the type of information that would be extracted from a crystallographic analysis regarding intermolecular interactions. This data is hypothetical.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |

| Halogen Bond | C-Cl···O (oxazole) | 3.15 |

| Hydrogen Bond | C-H···N (oxazole) | 2.45 |

| Hydrogen Bond | C-H···O (carbonyl) | 2.58 |

Without experimental data, any further discussion remains speculative. The synthesis of high-quality single crystals and subsequent X-ray diffraction analysis would be necessary to provide the definitive structural details for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。